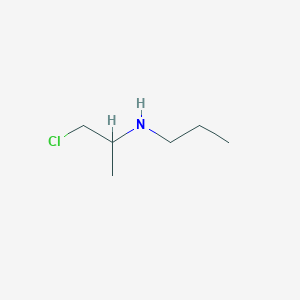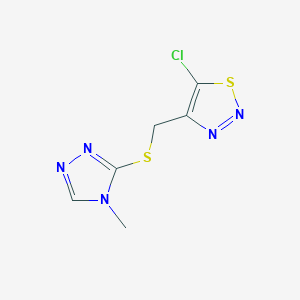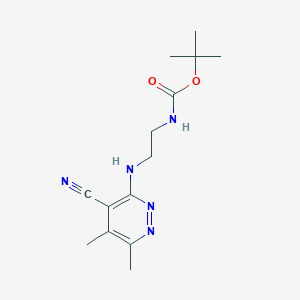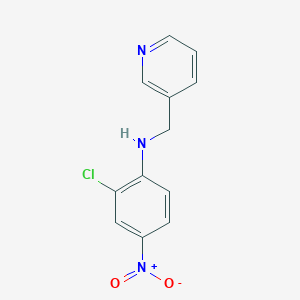
2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline: is an organic compound with the molecular formula C12H10ClN3O2 It is a derivative of aniline, featuring a chloro and nitro group on the benzene ring, and a pyridin-3-ylmethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 2-chloro-4-nitroaniline.
N-alkylation: The 2-chloro-4-nitroaniline is then subjected to N-alkylation with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions:
Reduction: The nitro group in 2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Reduction: Iron powder, hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 2-amino-4-nitro-N-(pyridin-3-ylmethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agent: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The pyridin-3-ylmethyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.
類似化合物との比較
2-chloro-4-nitroaniline: Lacks the pyridin-3-ylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.
4-nitro-N-(pyridin-3-ylmethyl)aniline: Lacks the chloro group, which may affect its electronic properties and reactivity.
Uniqueness: 2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline is unique due to the presence of both the chloro and nitro groups on the benzene ring, as well as the pyridin-3-ylmethyl group attached to the nitrogen atom. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H10ClN3O2 |
|---|---|
分子量 |
263.68 g/mol |
IUPAC名 |
2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H10ClN3O2/c13-11-6-10(16(17)18)3-4-12(11)15-8-9-2-1-5-14-7-9/h1-7,15H,8H2 |
InChIキー |
HJNMRVCBGIECIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)

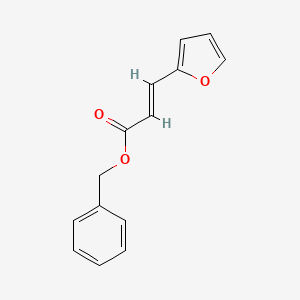

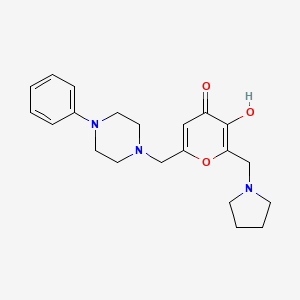

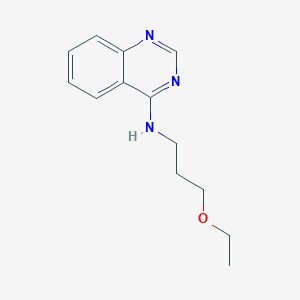
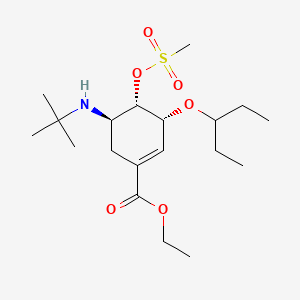
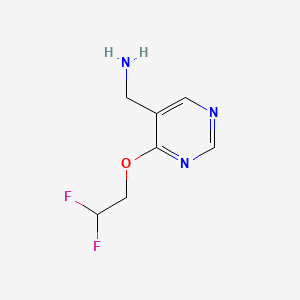
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
![N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14898579.png)
